Methyl 7-methyl-1H-indazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Chemical Procurement

This specific 7-methyl-3-carboxylate indazole isomer is not functionally interchangeable with unsubstituted or 5-substituted analogs. The 7-methyl group directly controls molecular conformation, lipophilicity, electronic distribution, and metabolic stability, which are critical for regioselective functionalization and lead optimization. Procuring this precise building block ensures reproducible synthetic outcomes, especially when targeting kinases, GPCRs, and other enzymes where scaffold substitution dictates activity.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1352398-58-3
Cat. No. B3005977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methyl-1H-indazole-3-carboxylate
CAS1352398-58-3
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=CC=CC2=C(NN=C12)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12)
InChIKeyNEWIDAHGDMDQQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-methyl-1H-indazole-3-carboxylate (CAS 1352398-58-3): Indazole Scaffold Intermediate for Drug Discovery


Methyl 7-methyl-1H-indazole-3-carboxylate (CAS 1352398-58-3) is a heterocyclic organic compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring . Its molecular formula is C10H10N2O2, and it has a molecular weight of 190.20 g/mol . This compound is commercially available as a high-purity research intermediate, with vendors typically supplying it at purities of 95% or higher . Its primary application is as a building block in medicinal chemistry, particularly for the synthesis of biologically active molecules that leverage the indazole scaffold .

Why Substituting Methyl 7-methyl-1H-indazole-3-carboxylate (CAS 1352398-58-3) with Other Indazole Carboxylates Is Not Straightforward


The indazole scaffold is a privileged structure in medicinal chemistry, but its biological and physicochemical properties are exquisitely sensitive to the substitution pattern on the core ring system [1]. While a broad range of indazole-3-carboxylate analogs exist, they are not interchangeable. The position and nature of a substituent, such as the 7-methyl group in Methyl 7-methyl-1H-indazole-3-carboxylate, directly influence critical factors like molecular conformation, lipophilicity, electronic distribution, and metabolic stability . This, in turn, dictates its performance as a synthetic intermediate, particularly in controlling regioselectivity for subsequent functionalization, and determines the ultimate biological activity of any derived target molecule [2]. Therefore, substituting a different indazole carboxylate, such as the unsubstituted parent compound or a 5-substituted isomer, cannot be done without risking significant changes in synthetic outcome or biological profile.

Methyl 7-methyl-1H-indazole-3-carboxylate (CAS 1352398-58-3): Quantitative Evidence for Differentiation


Sourcing and Purity of Methyl 7-methyl-1H-indazole-3-carboxylate

Based on a search of authoritative databases and primary literature, no peer-reviewed research articles or patents were found that report biological, physicochemical, or synthetic performance data for Methyl 7-methyl-1H-indazole-3-carboxylate. Consequently, no quantitative comparator-based evidence is available. The only available data is from commercial vendors, which indicate the compound is offered as a research intermediate with a specified minimum purity . No direct head-to-head comparisons with any other compound exist in the public domain.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Research and Application Scenarios for Methyl 7-methyl-1H-indazole-3-carboxylate


Scaffold for Medicinal Chemistry Exploration

In the absence of specific target data, the primary application for Methyl 7-methyl-1H-indazole-3-carboxylate is as a versatile building block for exploratory medicinal chemistry. The indazole core is a well-known pharmacophore, and the 7-methyl-3-carboxylate substitution pattern provides a unique vector for derivatization that is not available in other regioisomers. Researchers can use this compound to synthesize novel libraries of molecules for screening against a range of biological targets, particularly those where indazole-based inhibitors have shown promise, such as kinases, GPCRs, and other enzymes [1].

Regioselective Functionalization Studies

The presence of the 7-methyl group can sterically and electronically influence the reactivity of the indazole ring, making this compound a valuable tool for studying regioselective functionalization. It can be used in the development of new synthetic methodologies where control over the site of reaction (e.g., N-alkylation vs. C-arylation) is critical. This application is supported by class-level knowledge that substitution patterns heavily influence the outcome of reactions on the indazole scaffold [2].

Synthesis of Complex Heterocyclic Systems

As a functionalized indazole ester, this compound serves as a key intermediate for the synthesis of more complex polycyclic heterocyclic systems. The methyl ester group at the 3-position can be readily converted into other functional groups (e.g., amides, acids, alcohols) to enable further chemical transformations, while the 7-methyl group remains intact to impart desired properties to the final molecule [1].

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